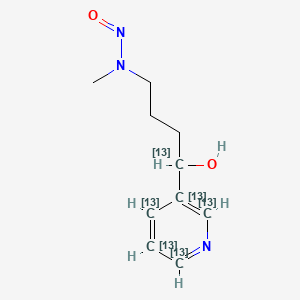

4-(甲基亚硝胺)-1-(3-吡啶基)-1-丁醇-1,2',3',4',5',6'-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” is a major metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is a carcinogen found in tobacco and responsible for inducing lung cancer in smokers .

Synthesis Analysis

The synthesis of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been explored in several studies. For instance, one study mentioned the use of Kohn–Sham density functional theory (B3LYP/6-311G**) and coupled cluster theory (CCSD/6-31G*) to obtain energies, geometries, electrostatic potential surfaces, molecular orbitals, and vibrational analyses for several energy-minimized structures .Molecular Structure Analysis

The molecular structure of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been investigated using various theoretical methods. The vibrational analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Chemical Reactions Analysis

The chemical reactivity of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been studied extensively. It is known to react with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” have been explored using sophisticated model chemistries. The species is sufficiently small such that its properties may be probed using these methods .科学研究应用

在人体和动物组织中的代谢

4-(甲基亚硝胺)-1-(3-吡啶基)-1-丁醇是烟草特异性亚硝胺的代谢物,已在人体和动物组织中得到广泛研究。研究重点是它在人肺和肝微粒体中的代谢,证明其转化为各种代谢物,如酮醇、酮酸等。这个过程由人和动物的肝脏和肺组织中的不同细胞色素 P450 酶催化(Smith 等,1992 年), (Smith 等,1990 年).

在人尿液中的测定

人们已经开发出检测人尿液中这种化合物的方法。这对于评估接触烟草特异性亚硝胺(一种强致癌物)至关重要。液相色谱-串联质谱等技术已用于此目的,加深了我们对吸烟者和非吸烟者接触水平的理解(Jacob 等,2008 年).

在烟草烟雾中的分析

人们还对在不同条件下这种化合物在烟草烟雾中的形成进行了研究。这包括尼古丁、还原糖和氧气等各种因素对其形成的影响,这有助于理解其在烟草和烟草烟雾中的存在(Zejun 等,2017 年).

立体化学和致瘤性

这种化合物的代谢物的立体化学已在吸烟者的尿液中得到研究。这项研究对于了解这些化合物在吸烟者肺癌致病中的作用至关重要。代谢物不同的对映异构体显示出不同的致瘤活性,这对于评估与吸烟相关的癌症风险具有重要意义(Carmella 等,1999 年).

代谢活化和抑制

这种化合物的代谢活化和抑制一直是研究的主题,它提供了对其致癌潜力的见解,以及抑制其活化的可能机制。这包括有关某些化合物如何抑制负责其活化的酶的研究,从而可能降低致癌风险(Smith 等,1996 年).

作用机制

Target of Action

It is known to be associated with lung cancer, and is among the most potent carcinogens found in tobacco .

Mode of Action

It is known to be activated to DNA alkylating species via two different a-hydroxylation pathways .

Biochemical Pathways

It is known to be involved in the a-hydroxylation pathways that lead to dna alkylation .

Pharmacokinetics

It is known to be activated via a-hydroxylation pathways .

Result of Action

It is known to be a potent carcinogen associated with lung cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in tobacco smoke could potentially affect its action, efficacy, and stability .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXKBUCZFFSTL-NXGVJODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662112 |

Source

|

| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189877-28-8 |

Source

|

| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)